molecular formula C10H9BrN2O2S B2781832 Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate CAS No. 18330-68-2

Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate

Cat. No.: B2781832
CAS No.: 18330-68-2
M. Wt: 301.16
InChI Key: QSGCVALLLIZCLQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the benzothiazole ring. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The presence of the bromo and amino groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the bromo and carboxylate groups, making it less reactive.

    4-Bromo-2-aminobenzothiazole: Similar structure but without the carboxylate group.

    Ethyl 2-amino-1,3-benzothiazole-6-carboxylate: Lacks the bromo group

Uniqueness

The combination of these functional groups allows for a broader range of chemical modifications and biological activities compared to its analogs .

Properties

IUPAC Name

ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-2-15-9(14)5-3-6(11)8-7(4-5)16-10(12)13-8/h3-4H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGCVALLLIZCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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